Acifluorfen

Vue d'ensemble

Description

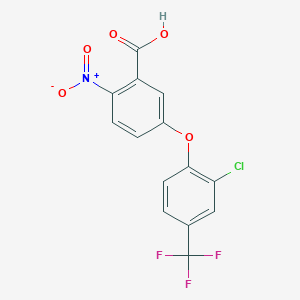

Acifluorfen est un composé organique utilisé principalement comme herbicide. Son nom chimique est acide 5-[2-chloro-4-(trifluorométhyl)phénoxy]-2-nitrobenzoïque . This compound agit en inhibant l'enzyme protoporphyrinogène oxydase, qui est essentielle à la synthèse de la chlorophylle . Ce composé est particulièrement efficace contre les mauvaises herbes à feuilles larges et les graminées et est couramment utilisé dans les champs agricoles cultivant le soja, les arachides, les pois et le riz .

Applications De Recherche Scientifique

Acifluorfen has several scientific research applications, including:

Chemistry: Used as a model compound in studying herbicide mechanisms and developing new herbicidal agents.

Medicine: Explored for its potential use in developing new drugs due to its unique chemical properties.

Industry: Utilized in the agricultural industry for controlling broadleaf weeds and grasses.

Mécanisme D'action

Target of Action

Acifluorfen primarily targets the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis in plants .

Mode of Action

This compound acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the normal process of chlorophyll synthesis . As a result, the plant cannot carry out photosynthesis effectively, leading to its eventual death .

Analyse Biochimique

Biochemical Properties

The biochemical reactions involving Acifluorfen are primarily catalyzed by enzymes such as esterases and nitroreductases . For instance, an enantioselective esterase from Brevundimonas sp. LY-2, named LacH, can catalyze the hydrolysis of lactofen to form this compound . Similarly, a nitroreductase DnrA from Bacillus sp. Za can transform the nitro group of diphenyl ether herbicides, including this compound .

Cellular Effects

The cellular effects of this compound are primarily related to its interactions with various enzymes. For example, the overexpression of the plastidic isoform of protoporphyrinogen oxidase confers resistance to this compound

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes. For instance, LacH and DnrA can bind to this compound and catalyze biochemical reactions . Molecular docking studies have revealed the mechanisms of these interactions .

Temporal Effects in Laboratory Settings

It is known that the activity of LacH, an enzyme that interacts with this compound, is optimal at a neutral pH and a temperature of 40°C .

Metabolic Pathways

This compound is involved in metabolic pathways catalyzed by enzymes such as LacH and DnrA . These enzymes interact with this compound and catalyze its transformation, potentially affecting metabolic flux or metabolite levels.

Méthodes De Préparation

La synthèse d'acifluorfen implique une condensation d'Ullmann entre le 2-chloro-4-trifluorométhylphénol et le 2-nitro-5-fluorobenzonitrile . Les méthodes de production industrielle emploient souvent un mode de nitration à basse température pour améliorer le pouvoir compétitif sélectif du produit cible et inhiber les sous-produits . Cette méthode consiste à libérer lentement des ions de broyage de nitre pour assurer une réaction douce et améliorer le contenu de l'this compound intermédiaire .

Analyse Des Réactions Chimiques

Acifluorfen subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé, ce qui conduit à la formation de différents produits en fonction des conditions et des réactifs utilisés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en formes moins oxydées.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes des herbicides et développer de nouveaux agents herbicides.

Médecine : Exploré pour son utilisation potentielle dans le développement de nouveaux médicaments en raison de ses propriétés chimiques uniques.

Industrie : Utilisé dans l'industrie agricole pour contrôler les mauvaises herbes à feuilles larges et les graminées.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme protoporphyrinogène oxydase . Cette inhibition perturbe la synthèse de la chlorophylle, conduisant à l'accumulation de protoporphyrine IX, ce qui provoque des dommages oxydatifs aux membranes cellulaires et entraîne finalement la mort des plantes . Les cibles moléculaires et les voies impliquées dans ce processus comprennent l'enzyme protoporphyrinogène oxydase et la voie de synthèse de la chlorophylle .

Comparaison Avec Des Composés Similaires

Acifluorfen appartient au groupe des herbicides éthers diphényliques, qui comprend des composés tels que le lactofène, l'oxyfluorfène, le nitrofène et le fomésafène . Ces composés partagent un mécanisme d'action similaire mais diffèrent par leurs structures chimiques et leurs applications spécifiques. This compound est unique en raison de sa grande efficacité contre un large éventail de mauvaises herbes et de son profil de sécurité pour les cultures de soja .

Des composés similaires comprennent :

- Lactofène

- Oxyfluorfène

- Nitrofène

- Fomésafène

Chacun de ces composés possède ses propres propriétés et applications uniques, ce qui les rend adaptés à différentes fins agricoles et de recherche .

Activité Biologique

Acifluorfen, a diphenyl ether herbicide, is primarily used for controlling broadleaf weeds in various crops. Its biological activity is characterized by its phytotoxic effects on plants, as well as its interactions with various biological systems. This article delves into the mechanisms of action, toxicity profiles, and ecological impacts of this compound, supported by relevant research findings and case studies.

This compound exerts its herbicidal effects through several mechanisms:

- Photooxidative Damage : this compound induces the accumulation of protoporphyrin IX, a tetrapyrrole that leads to lethal photooxidative reactions when exposed to light. This process results in cellular damage and death in sensitive plant species .

- Inhibition of Photosynthesis : Although photosynthesis is not the primary target, studies suggest that this compound disrupts chlorophyll synthesis and affects photosynthetic efficiency indirectly by altering pigment accumulation .

- Membrane Integrity Disruption : this compound has been shown to cause leakage of cellular contents, indicating damage to cell membranes. This effect is particularly evident in non-chlorophyllous cells where membrane integrity is critical for survival .

Toxicity Profiles

The toxicity of this compound varies across different organisms:

- Mammalian Toxicity : In animal studies, this compound exhibits low acute oral and dermal toxicity but is classified as a severe eye irritant. It has shown potential developmental effects in rats, leading to concerns about its use during pregnancy .

- Ecotoxicology : this compound is moderately toxic to birds and has shown reproductive effects in certain species like bobwhite quail. However, it poses minimal risk to aquatic life under typical exposure scenarios .

- Carcinogenic Potential : The Environmental Protection Agency (EPA) classifies sodium this compound as "likely to be carcinogenic" at high doses based on rodent studies, although it is not considered genotoxic .

1. Phytotoxicity Assessment

A study conducted on the herbicidal effects of this compound-methyl demonstrated significant phytotoxicity on soybean cells. The study utilized an action spectrum analysis which revealed maximum injury at wavelengths between 350 and 450 nanometers. This aligns with the absorption spectrum of protoporphyrin IX, indicating a direct relationship between light exposure and the degree of cellular damage .

2. Comparative Efficacy

Research comparing the efficacy of this compound-sodium against various weed species showed differential activity. For instance, it was found to be more effective on velvetleaf than on cocklebur in a leaf-disc efflux assay; however, greenhouse studies indicated the opposite trend. This variability underscores the importance of environmental factors in determining herbicide effectiveness .

3. Environmental Risk Assessments

The EPA's risk assessment for this compound highlights its low risk to human health and non-target species under regulated use conditions. The agency has established tolerances that meet safety standards for sensitive populations, including infants and children .

Summary Table: Biological Activity and Toxicity of this compound

| Parameter | Details |

|---|---|

| Mechanism of Action | Photooxidative damage, inhibition of chlorophyll synthesis, membrane integrity disruption |

| Mammalian Toxicity | Low acute toxicity; severe eye irritant; potential developmental effects |

| Ecotoxicology | Moderately toxic to birds; minimal risk to aquatic life |

| Carcinogenic Potential | Classified as "likely to be carcinogenic" at high doses |

| Efficacy Variability | Differential activity against various weed species; influenced by environmental factors |

Propriétés

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3NO5/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21/h1-6H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFNQYOELLVIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62476-59-9 (hydrochloride salt) | |

| Record name | Acifluorfen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020022 | |

| Record name | Acifluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4), 0.12 mg/mL at 25 °C | |

| Record name | SID47193733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50594-66-6 | |

| Record name | Acifluorfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50594-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acifluorfen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifluorfen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acifluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIFLUORFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI60IB203A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.